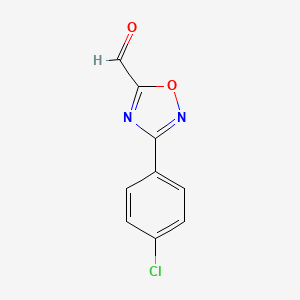

3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-carbaldehyd

Übersicht

Beschreibung

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Antikrebs-Potenzial

Die Verbindung hat sich in der medizinischen Forschung als vielversprechend erwiesen, insbesondere bei der Entwicklung von Antikrebsmitteln. Studien deuten darauf hin, dass Derivate von 1,2,4-Oxadiazol, wie 3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-carbaldehyd, aufgrund ihrer Fähigkeit, mit biologischen Molekülen zu interagieren, gegen bestimmte Krebszelllinien wirksam sein können . Das Vorhandensein der 4-Chlorphenylgruppe kann diese Wechselwirkungen verstärken, was möglicherweise zu neuen Behandlungen für Krebs führt.

Landwirtschaft: Wachstumsregulation

In der Landwirtschaft werden ähnliche Verbindungen als Pflanzenwachstumsregulatoren eingesetzt. Obwohl sie nicht direkt mit This compound in Verbindung stehen, wurden verwandte Chemikalien eingesetzt, um das hormonelle Gleichgewicht und das Wachstum zu verändern, was zu einer höheren Ausbeute und einer verbesserten Toleranz der Pflanzen gegenüber abiotischem Stress führte .

Materialwissenschaften: Synthese neuer Materialien

In der Materialwissenschaft könnten die Derivate der Verbindung zur Synthese neuer Materialien verwendet werden. Ihre einzigartige chemische Struktur ermöglicht die Herstellung von Materialien mit spezifischen Eigenschaften, die in verschiedenen Anwendungen von Vorteil sein könnten, einschließlich der Entwicklung neuer Polymere oder Beschichtungen .

Umweltwissenschaften: Entwicklung von Fungiziden

Verbindungen mit ähnlichen Strukturen werden als systemische Fungizide eingesetzt. Sie bieten Schutz gegen mehrere wirtschaftlich wichtige Pilzkrankheiten, was auch ein Anwendungsbereich für Derivate von This compound sein könnte .

Analytische Chemie: Chromatografische Studien

In der analytischen Chemie könnte die Verbindung in chromatografischen Studien verwendet werden, um andere Substanzen zu identifizieren und zu quantifizieren. Ihre einzigartigen chemischen Eigenschaften könnten es ermöglichen, sie als Standard oder Reagenz in verschiedenen Arten der Chromatographie zu verwenden .

Biochemie: Enzyminhibition

Biochemisch könnte die Verbindung als Enzyminhibitor wirken. Diese Anwendung könnte für die Untersuchung von Stoffwechselwegen und die Entwicklung von Medikamenten von Bedeutung sein, die auf bestimmte Enzyme abzielen, die an Krankheitsprozessen beteiligt sind .

Pharmazeutische Wissenschaften: Medikamentenentwicklung

Der Oxadiazolring ist ein gemeinsames Merkmal vieler pharmakologisch aktiver Verbindungen. This compound könnte als Vorläufer bei der Synthese von Medikamenten mit einer breiten Palette von biologischen Aktivitäten dienen, darunter antivirale, entzündungshemmende und antimikrobielle Eigenschaften .

Neurowissenschaften: Neurotransmitterforschung

Derivate der Verbindung können Anwendungen in der Neurowissenschaft haben, insbesondere in der Untersuchung von Neurotransmittersystemen. So könnten sie zur Entwicklung von Medikamenten verwendet werden, die Histaminrezeptoren modulieren, die eine Rolle bei kognitiven Funktionen spielen .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .

Biochemical Pathways

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to interact with various enzymes and proteins that contribute to cancer cell proliferation . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability .

Result of Action

Related compounds, such as cccp, cause the gradual destruction of living cells and death of the organism . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Action Environment

It is known that environmental processes such as biotransformation or transfer between compartments can substantially influence the isomeric composition of organic pollutants . This could potentially apply to the compound .

Biochemische Analyse

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can alter the function of the interacting biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have stability and degradation patterns over time, as well as long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is not well-characterized. Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMKDKLUCMAKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502909 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-76-2 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)

![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)

![2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B1610971.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)

![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)